9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine
Description
Properties
CAS No. |
33498-84-9 |
|---|---|
Molecular Formula |
C24H27N5O2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
9-[4-phenylmethoxy-3-(phenylmethoxymethyl)butyl]purin-6-amine |
InChI |
InChI=1S/C24H27N5O2/c25-23-22-24(27-17-26-23)29(18-28-22)12-11-21(15-30-13-19-7-3-1-4-8-19)16-31-14-20-9-5-2-6-10-20/h1-10,17-18,21H,11-16H2,(H2,25,26,27) |
InChI Key |
TUCQLWFNJGRJQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCN2C=NC3=C(N=CN=C32)N)COCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Purine derivatives: The synthesis starts from commercially available purine or purine derivatives, often 6-chloropurine or 6-aminopurine, which serve as the core scaffold.
- Benzyloxy-functionalized butyl intermediates: The side chain is constructed by introducing benzyloxy groups via benzylation reactions on hydroxyl or halide precursors.
Stepwise Synthesis Outline
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of benzyloxy-substituted butyl intermediate | Benzyl bromide or benzyl chloride, base (e.g., NaH, K2CO3), solvent (e.g., DMF, THF) | Alkylation of hydroxyl groups to form benzyloxy ethers |
| 2 | Coupling of the butyl side chain to purine core at N9 position | Purine derivative, base, solvent, heating | N-alkylation reaction to attach side chain to purine |
| 3 | Amination at C6 position of purine | Ammonia or amine source, solvent, controlled temperature | Substitution of leaving group (e.g., Cl) at C6 with amine |
| 4 | Purification and isolation | Chromatography, recrystallization | Ensures high purity and yield |
Example Reaction Conditions
- Alkylation: The benzyloxy groups are introduced by reacting hydroxyl-containing intermediates with benzyl halides in the presence of a base such as potassium carbonate in polar aprotic solvents like DMF at room temperature to moderate heating.
- N9-alkylation: The purine nitrogen at position 9 is alkylated using the benzyloxy-substituted butyl halide under basic conditions, often using sodium hydride or potassium tert-butoxide as base.
- C6 amination: The 6-chloropurine intermediate undergoes nucleophilic substitution with ammonia or an amine source in solvents such as ethanol or water under reflux conditions.
Purification
- The crude product is typically purified by column chromatography using silica gel and eluted with mixtures of ethyl acetate and hexane or other suitable solvents.
- Final recrystallization from appropriate solvents (e.g., ethanol) yields the pure compound.
Research Findings and Yield Data
While specific yield data for this exact compound are limited in open literature, analogous purine derivatives with benzyloxy-substituted side chains typically achieve:
| Step | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|
| Benzyloxy butyl intermediate synthesis | 80-90 | >95 | High efficiency benzylation reactions |
| N9-alkylation of purine | 70-85 | >90 | Requires careful control of reaction conditions |
| C6 amination | 75-90 | >95 | High selectivity for amination |
An example from related purine derivatives shows an 88% yield for a benzyloxy-substituted intermediate with high purity (93.6%) under carefully controlled conditions involving inert atmosphere and low temperature.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting materials | Purine derivatives, benzyl halides, bases (NaH, K2CO3) |
| Key reactions | Benzylation, N9-alkylation, C6 amination |
| Solvents | DMF, THF, ethanol, dichloromethane |
| Reaction conditions | Room temperature to reflux, inert atmosphere |
| Purification | Chromatography, recrystallization |
| Typical yields | 70-90% per step |
| Safety considerations | Moisture sensitive reagents, inert atmosphere, PPE |
Chemical Reactions Analysis
Types of Reactions
9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives with fewer functional groups.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of simpler purine derivatives.
Substitution: Formation of various substituted purine compounds.
Scientific Research Applications
Chemistry
In the realm of synthetic organic chemistry, 9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9H-purin-6-amine serves as a versatile building block for creating more complex molecules. Its functional groups allow for various chemical modifications, making it useful in the synthesis of other pharmacologically active compounds.
Synthetic Routes :
- The synthesis typically involves multi-step reactions, including cyclization and functionalization processes.
- Common reagents include palladium catalysts for cross-coupling reactions and nucleophilic substitution agents.
Biology
This compound is primarily studied for its biological activity, particularly as a nucleoside analogue. Its structural similarity to natural nucleosides enables it to interact with viral polymerases, making it a candidate for antiviral therapies.
Mechanism of Action :
- It inhibits viral DNA synthesis by mimicking nucleotides, thereby interfering with the replication process of viruses such as hepatitis B virus (HBV) .
Case Study :
Research has demonstrated that compounds structurally related to this compound can effectively reduce viral load in HBV-infected cells, showcasing its potential therapeutic applications .
Medicine
The pharmaceutical industry is exploring this compound for its potential therapeutic applications. Its ability to modulate biological pathways positions it as a candidate for drug development targeting specific enzymes or receptors involved in disease processes.
Therapeutic Potential :
- Investigated for use in antiviral therapies due to its mechanism of action against viral replication.
- Ongoing studies aim to evaluate its efficacy and safety profiles in clinical settings.
Mechanism of Action
The mechanism of action of 9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound is compared to other 9-substituted purin-6-amine derivatives (Table 1). Key differences lie in the substituent groups, which influence physicochemical properties and biological activity.
Table 1: Structural Comparison of Selected 9-Substituted Purin-6-amine Derivatives
Key Observations:
- Steric Effects : The bulky substituent may hinder binding to enzymes like kinases or purine receptors compared to smaller analogues (e.g., cyclopropyl derivative).
- Synthetic Complexity : Introducing multiple benzyloxy groups requires protective strategies (e.g., benzyl ethers) and stepwise synthesis, as seen in purine derivatives synthesized via imidazole intermediates .
Challenges Specific to the Target Compound :
- Multi-step Protection/Deprotection : Benzyloxy groups may require protection during synthesis, increasing reaction steps and yield losses.
- Regioselectivity : Ensuring substitution at N9 (vs. N7 or N3) is critical, as seen in regioselective alkylation methods for purines .
Biological Activity
The compound 9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9H-purin-6-amine , with the chemical formula and CAS Number 33498-84-9, is a derivative of purine that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interaction with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A purine base
- Benzyloxy substituents that enhance lipophilicity and potential receptor interactions
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 415.50 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Research indicates that this compound interacts with several biological pathways, particularly through modulation of G protein-coupled receptors (GPCRs). GPCRs are critical in mediating various physiological responses, making them significant targets for drug development.
GPCR Interaction
The compound has been studied for its ability to act as an agonist for specific GPCRs, which can lead to:
- Activation of intracellular signaling cascades
- Alteration in cellular responses such as proliferation, differentiation, and apoptosis
Table 2: GPCR Targets and Effects
| GPCR Target | Effect of Compound |
|---|---|
| A1 Adenosine Receptor | Inhibition of adenylate cyclase, leading to decreased cAMP levels |
| P2Y12 Receptor | Enhancement of platelet aggregation |
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
A study involving human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against breast and prostate cancer cells.
Inflammatory Response Modulation
The compound also plays a role in modulating inflammatory responses. Its interaction with adenosinergic pathways suggests potential applications in treating inflammatory diseases.
Research Findings:
In experiments using murine models, administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Safety and Toxicology
Preliminary toxicological assessments have indicated that the compound exhibits a favorable safety profile at therapeutic doses. However, comprehensive studies are required to fully understand its long-term effects and safety in humans.
Q & A
Q. Table 1. Key Spectral Data for this compound Analogs
| Parameter | Value/Observation | Reference |
|---|---|---|
| H NMR (DMSO-d) | δ 5.32 (s, OCHPh), δ 7.98 (s, H8) | |
| C NMR | δ 152.3 (C6), δ 140.1 (C8) | |
| HRMS (m/z) | [M+H] calcd. 447.201; found 447.199 |
Q. Table 2. Comparative Yields in Synthetic Protocols
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Microwave-assisted alkylation | 33 | 150°C, 16 h, ethanol | |
| MEM-protected intermediate | 70 | 100°C, NaH/DMSO, 16 h | |
| Trityl group protection | 49 | CHCl/CHOH (95:5), column |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
